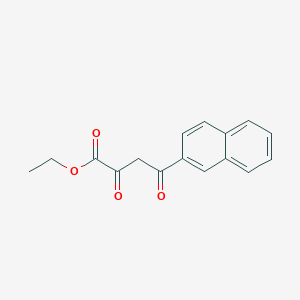

3-(4-Bromophenyl)-7-ethoxy-2-methylchromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of new comb-shaped methacrylate oligomers, derived from a key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been reported . Another study reported the biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide .Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been studied. This compound was synthesized and crystallized in the monoclinic system of P21/c space group .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and varied. For example, the thermal conditions can promote the cleavage of isoxazole or isoxazoline rings . Another compound, 4-Bromophenylacetic acid, is known to undergo various reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the molecular structure and crystal packing of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were determined via single crystal X-ray diffraction method .Scientific Research Applications

Chemical Reactivity and Synthesis

The compound 3-(4-Bromophenyl)-7-ethoxy-2-methylchromen-4-one exhibits interesting reactivity in chemical synthesis. For example, a study demonstrated the reaction of similar brominated compounds with benzenethiols in the presence of InCl3·4H2O, leading to both addition-elimination and substitution products, highlighting the compound's potential in synthetic organic chemistry (Zhao et al., 2010). Another research communication explored the electrochemically induced multicomponent transformation involving a structurally related compound, revealing its promise for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Crystal Structure Analysis

The crystal structure of metobromuron, a phenylurea herbicide with a core structure similar to 3-(4-Bromophenyl)-7-ethoxy-2-methylchromen-4-one, has been elucidated, showing significant hydrogen bonding and weak interactions, forming a two-dimensional network. This study underlines the importance of crystallographic analysis in understanding the structural aspects of such compounds (Kang et al., 2015).

Biological Activities

Bromophenols, including compounds with structural similarities to 3-(4-Bromophenyl)-7-ethoxy-2-methylchromen-4-one, have been synthesized and evaluated for their biological activities. For instance, three bromophenols from red algae were synthesized and identified as moderate inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment. This synthesis facilitates in vivo studies of their structure-activity relationships and inhibition activity against PTP1B, highlighting their potential therapeutic applications (Guo et al., 2011).

Antioxidant Properties

Marine-derived bromophenols have been recognized for their potent antioxidant activities. A study on bromophenols isolated from the red algae Vertebrata lanosa revealed their significant antioxidant effect, surpassing that of known antioxidants like luteolin and quercetin in cellular assays. This research underscores the potential of such compounds, including those structurally related to 3-(4-Bromophenyl)-7-ethoxy-2-methylchromen-4-one, in the development of natural antioxidant agents for food or pharmaceutical applications (Olsen et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological systems. For instance, Dexbrompheniramine, a histamine H1 antagonist, provides relief from allergy symptoms . Another study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .

Safety and Hazards

Future Directions

The future research directions for similar compounds are vast and varied. For instance, the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid in n-PrOH in an undivided cell in the presence of sodium bromide was carefully investigated .

properties

IUPAC Name |

3-(4-bromophenyl)-7-ethoxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO3/c1-3-21-14-8-9-15-16(10-14)22-11(2)17(18(15)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXHTMNPFQLTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-7-ethoxy-2-methylchromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2779983.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)